N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine

Description

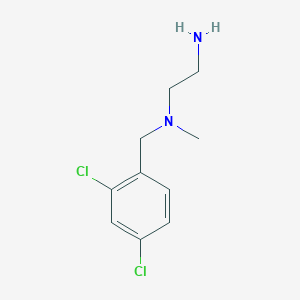

N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine is an aliphatic diamine derivative featuring a 2,4-dichlorobenzyl substituent and a methyl group on the primary nitrogen (N1). This compound belongs to a class of structurally modified diamines with applications in medicinal chemistry, materials science, and corrosion inhibition. The dichlorobenzyl group introduces strong electron-withdrawing effects, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

N'-[(2,4-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2/c1-14(5-4-13)7-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVZHXVHFVJGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding alcohols or carboxylic acids.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA replication or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related diamines with variations in aromatic substituents, alkylation patterns, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Diamines

Key Observations:

- Steric Hindrance : Methylation at N1 reduces steric bulk compared to bulkier substituents (e.g., ethyl or benzothiazolyl groups), favoring applications requiring moderate steric profiles .

Physicochemical Properties

- Solubility : The dichlorobenzyl group decreases water solubility compared to methoxy or unsubstituted analogs, as seen in NMR studies of related compounds in CDCl3 .

- Thermal Stability: Chlorinated aromatics generally enhance thermal stability. For example, N1-(3-chlorobenzyl) derivatives exhibit higher decomposition temperatures than non-halogenated analogs .

Corrosion Inhibition

Compared to aliphatic amines like DETA (diethylenetriamine) and TETA (triethylenetetramine), the dichlorobenzyl group in the target compound improves adsorption on metal surfaces due to stronger π-electron interactions. DFT studies suggest that electron-withdrawing substituents enhance inhibition efficiency by increasing charge transfer to metal surfaces .

Pharmaceutical Relevance

- Drug Impurities : Analogous diamines like N1-(2-((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine dihydrochloride are documented as impurities in vortioxetine synthesis, highlighting the importance of controlled alkylation in pharmaceutical manufacturing .

Biological Activity

N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H13Cl2N2

- Molecular Weight : 232.13 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.

- Antiparasitic Activity : It has been identified as a potential inhibitor of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), which is crucial for the survival of the parasite responsible for African sleeping sickness.

- Cellular Mechanisms : The compound may interfere with cellular processes by inhibiting specific enzyme pathways.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of TbMetRS : The compound has been shown to inhibit TbMetRS with an IC50 value indicating significant potency at micromolar concentrations. This inhibition disrupts protein synthesis in the parasite.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | TbMetRS | ~10 |

Case Studies

Several studies have explored the efficacy and safety of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited bactericidal activity at concentrations ranging from 25 to 100 µg/mL.

-

Evaluation in Trypanosomiasis :

- In vitro studies demonstrated that treatment with this compound led to a reduction in Trypanosoma brucei viability by over 70% at optimal concentrations.

-

Safety Profile Assessment :

- Toxicological assessments revealed that while the compound shows promising therapeutic effects, it also has a dose-dependent toxicity profile that necessitates further investigation into its safety for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.